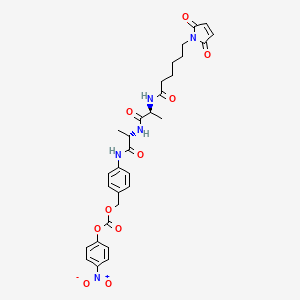
Mal-Ala-Ala-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-Ala-Ala-PAB-PNP is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Ala-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the incorporation of the p-aminobenzyl (PAB) and p-nitrophenyl (PNP) groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Chemical Reactions Analysis
Types of Reactions
Mal-Ala-Ala-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target cells
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes such as cathepsin B are commonly used to cleave the linker in the target cells
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from the cleavage of this compound include the released cytotoxic drug and the cleaved linker fragments .
Scientific Research Applications
Mal-Ala-Ala-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Studied for its role in targeted cancer therapy and its interactions with cellular enzymes
Medicine: Investigated for its potential in developing new cancer treatments with reduced side effects
Industry: Utilized in the production of antibody-drug conjugates for pharmaceutical applications
Mechanism of Action
Mal-Ala-Ala-PAB-PNP exerts its effects by linking an antibody to a cytotoxic drug. The linker is cleavable, allowing the release of the drug upon reaching the target cells. The molecular targets and pathways involved include the binding of the antibody to specific cell surface antigens and the subsequent internalization and cleavage of the linker by cellular enzymes such as cathepsin B .
Comparison with Similar Compounds
Similar Compounds
Valine-Citrulline-PABC Linker: Another cleavable linker used in antibody-drug conjugates.
Disulfide Linkers: Cleavable linkers that release the drug upon reduction of the disulfide bond.
Acid-Cleavable Linkers: Linkers that release the drug in acidic environments such as tumor cells.
Uniqueness
Mal-Ala-Ala-PAB-PNP is unique due to its specific cleavage mechanism and its ability to release the cytotoxic drug in a controlled manner. This specificity enhances the targeted delivery of the drug, reducing off-target effects and improving therapeutic efficacy .
Properties
Molecular Formula |
C30H33N5O10 |
|---|---|
Molecular Weight |
623.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H33N5O10/c1-19(31-25(36)6-4-3-5-17-34-26(37)15-16-27(34)38)28(39)32-20(2)29(40)33-22-9-7-21(8-10-22)18-44-30(41)45-24-13-11-23(12-14-24)35(42)43/h7-16,19-20H,3-6,17-18H2,1-2H3,(H,31,36)(H,32,39)(H,33,40)/t19-,20-/m0/s1 |
InChI Key |
GEMSBDIHVHIIDT-PMACEKPBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



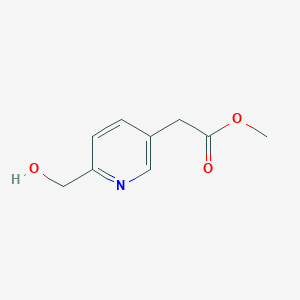

![2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13917582.png)
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
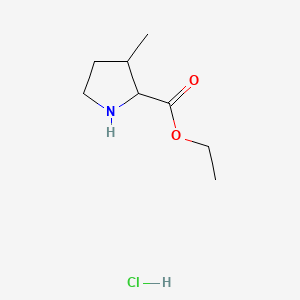
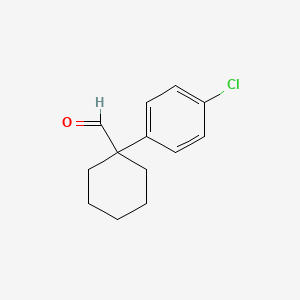
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
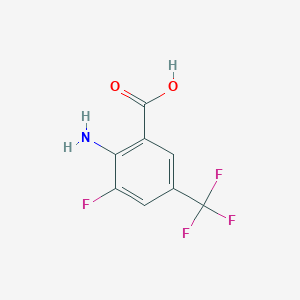
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
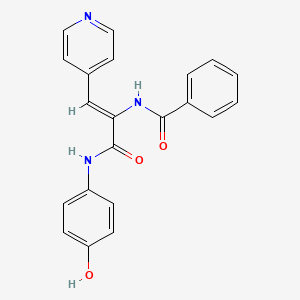
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
